molecular formula C21H24N2O4 B11187233 3,4,5-trimethoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide

3,4,5-trimethoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide

Cat. No.: B11187233
M. Wt: 368.4 g/mol
InChI Key: FGPHBYOVTYKRFZ-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is a complex organic compound that features both a trimethoxyphenyl group and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide typically involves multiple stepsFor example, the Fischer indole synthesis can be used to prepare the indole moiety . The trimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction .

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Comparison with Similar Compounds

Similar Compounds

    3,4,5-trimethoxyphenyl derivatives: These compounds share the trimethoxyphenyl group and exhibit similar biological activities.

    Indole derivatives: Compounds containing the indole moiety also show a wide range of biological activities and are used in medicinal chemistry.

Uniqueness

What sets 3,4,5-trimethoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide apart is the combination of the trimethoxyphenyl group and the indole moiety, which together confer unique chemical and biological properties. This dual functionality allows the compound to interact with multiple molecular targets, enhancing its potential as a therapeutic agent.

Properties

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide

InChI

InChI=1S/C21H24N2O4/c1-13-5-6-17-16(9-13)14(12-23-17)7-8-22-21(24)15-10-18(25-2)20(27-4)19(11-15)26-3/h5-6,9-12,23H,7-8H2,1-4H3,(H,22,24)

InChI Key

FGPHBYOVTYKRFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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